3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide
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Overview
Description
3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a thiazole and isoindole moiety, making it a valuable subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylthiazole with isoindoline derivatives in the presence of a brominating agent. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or even organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone or silver nitrate in water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions typically result in the formation of new halide derivatives .
Scientific Research Applications
3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-5H,6H,7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
- 3-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
- 2-methyl-3-phenyl-5H,6H,7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
Uniqueness
3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
65032-69-1 |
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Molecular Formula |
C16H12BrNS |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
3-phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium;bromide |
InChI |
InChI=1S/C16H12NS.BrH/c1-2-6-12(7-3-1)16-17-10-13-8-4-5-9-14(13)15(17)11-18-16;/h1-9,11H,10H2;1H/q+1;/p-1 |
InChI Key |
RLALOZJICIQOHS-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C3=CSC(=[N+]31)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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